molecular formula C13H13NO6 B13110900 2-(3-(Hydroxymethyl)-5-methoxy-2-methyl-4,7-dioxo-4,7-dihydro-1H-indol-1-yl)acetic acid

2-(3-(Hydroxymethyl)-5-methoxy-2-methyl-4,7-dioxo-4,7-dihydro-1H-indol-1-yl)acetic acid

Cat. No.: B13110900
M. Wt: 279.24 g/mol
InChI Key: CJBLVJZFGMJRSZ-UHFFFAOYSA-N
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Description

2-(3-(Hydroxymethyl)-5-methoxy-2-methyl-4,7-dioxo-4,7-dihydro-1H-indol-1-yl)acetic acid is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Hydroxymethyl)-5-methoxy-2-methyl-4,7-dioxo-4,7-dihydro-1H-indol-1-yl)acetic acid typically involves multiple steps. One common method includes the installation of the gramine side chain using N,N-dimethylmethylene ammonium chloride in acetic acid, followed by the elimination of the tosyl masking group . The reaction conditions often require specific bases, such as Ag2CO3, to prevent isomerization and ensure the desired product is obtained efficiently .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Hydroxymethyl)-5-methoxy-2-methyl-4,7-dioxo-4,7-dihydro-1H-indol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

2-(3-(Hydroxymethyl)-5-methoxy-2-methyl-4,7-dioxo-4,7-dihydro-1H-indol-1-yl)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used to investigate cellular processes and interactions due to its structural similarity to natural indoles.

    Medicine: It has potential therapeutic applications, particularly in developing drugs targeting specific biological pathways.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-(Hydroxymethyl)-5-methoxy-2-methyl-4,7-dioxo-4,7-dihydro-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s indole structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Serotonin: A neurotransmitter involved in mood regulation.

Uniqueness

2-(3-(Hydroxymethyl)-5-methoxy-2-methyl-4,7-dioxo-4,7-dihydro-1H-indol-1-yl)acetic acid is unique due to its specific functional groups and structural configuration. These features confer distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H13NO6

Molecular Weight

279.24 g/mol

IUPAC Name

2-[3-(hydroxymethyl)-5-methoxy-2-methyl-4,7-dioxoindol-1-yl]acetic acid

InChI

InChI=1S/C13H13NO6/c1-6-7(5-15)11-12(14(6)4-10(17)18)8(16)3-9(20-2)13(11)19/h3,15H,4-5H2,1-2H3,(H,17,18)

InChI Key

CJBLVJZFGMJRSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1CC(=O)O)C(=O)C=C(C2=O)OC)CO

Origin of Product

United States

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